Titanium(IV) iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Titanium(IV) iodide can be synthesized through several methods:

-

Direct Combination of Elements: : Titanium metal reacts with iodine at elevated temperatures (around 425°C) to form this compound: [ \text{Ti} + 2 \text{I}_2 \rightarrow \text{TiI}_4 ] This reaction is typically conducted in a tube furnace .

-

Exchange Reaction: : Titanium tetrachloride reacts with hydrogen iodide to produce this compound and hydrogen chloride: [ \text{TiCl}_4 + 4 \text{HI} \rightarrow \text{TiI}_4 + 4 \text{HCl} ] This method is useful for producing this compound in a controlled laboratory setting .

-

Oxide-Iodide Exchange: : Titanium dioxide reacts with aluminum iodide to form this compound and aluminum oxide: [ 3 \text{TiO}_2 + 4 \text{AlI}_3 \rightarrow 3 \text{TiI}_4 + 2 \text{Al}_2\text{O}_3 ] This method is often used in industrial settings .

Analyse Chemischer Reaktionen

Titanium(IV) iodide undergoes various chemical reactions, including:

-

Hydrolysis: : this compound reacts violently with water, leading to hydrolysis and the formation of titanium dioxide and hydrogen iodide: [ \text{TiI}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HI} ]

-

Reduction: : this compound can be reduced to form lower oxidation state titanium compounds. For example, in the presence of titanium metal, it can form polymeric titanium(III) and titanium(II) derivatives .

-

Formation of Adducts: : this compound forms adducts with Lewis bases, which can be used in various chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

Photocatalysis is one of the most promising applications of titanium compounds, including TiI4. Titanium-based photocatalysts have been extensively studied for their ability to facilitate organic transformations under light irradiation.

- Mechanism : The photocatalytic activity often involves processes such as photo-induced single-electron transfer (SET) and ligand-to-metal charge transfer (LMCT). These mechanisms allow titanium compounds to activate substrates under mild conditions, making them valuable in green chemistry .

- Recent Developments : A review highlighted advancements in titanium's role in photocatalytic organic reactions, showcasing its effectiveness in synthesizing complex organic molecules while reducing environmental impact .

Antimicrobial Activity

The antimicrobial potential of titanium(IV) compounds has been a subject of research, particularly in the context of combating drug-resistant bacteria.

- Study Findings : A recent study screened several titanium(IV) complexes for antimicrobial activity, revealing that some compounds exhibited notable efficacy against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the potential of Ti(IV) complexes as alternatives to traditional antibiotics .

- Mechanism of Action : The antimicrobial action may be attributed to the ability of titanium compounds to disrupt microbial metal homeostasis, thereby inhibiting growth and survival. The study emphasized the need for further exploration into the mechanisms underlying this activity .

Anticancer Research

Titanium(IV) iodide has also been investigated for its anticancer properties, especially in relation to its cytotoxic effects on cancer cells.

- Clinical Trials : Two notable titanium-based compounds, titanocene dichloride and budotitane, have undergone clinical trials. Although they did not reach market approval due to formulation challenges, their initial promise as anticancer agents underscores the therapeutic potential of titanium complexes .

- Cytotoxic Mechanisms : Research indicates that Ti(IV) can bind to serum proteins like transferrin, facilitating targeted delivery to cancer cells. This mechanism enhances the cytotoxic effects while potentially minimizing side effects compared to conventional chemotherapeutics like cisplatin .

Comparative Table of Applications

| Application | Mechanism/Effect | Notable Findings |

|---|---|---|

| Photocatalysis | SET, LMCT | Effective in organic synthesis under light |

| Antimicrobial Activity | Disruption of metal homeostasis | Active against MRSA; potential alternative antibiotic |

| Anticancer Research | Targeted delivery via transferrin | Promising candidates but faced clinical challenges |

Case Studies

- Antimicrobial Screening :

- Photocatalytic Transformations :

- Cytotoxicity Mechanisms :

Wirkmechanismus

The mechanism of action of titanium(IV) iodide primarily involves its ability to form strong bonds with other elements and compounds. In the CVD process, this compound decomposes to form titanium nitride films, which are known for their hardness and resistance to corrosion . The molecular targets and pathways involved in these processes are primarily related to the formation and breaking of chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Titanium(IV) iodide can be compared with other titanium halides, such as:

-

Titanium(IV) Chloride (TiCl₄): : Unlike this compound, titanium(IV) chloride is a colorless liquid at room temperature and has a lower melting point (-24°C compared to 150°C for TiI₄) .

-

Titanium(IV) Bromide (TiBr₄): : This compound is similar to this compound but has different physical properties, such as a lower melting point and different solubility characteristics .

-

Titanium(IV) Fluoride (TiF₄): : Titanium(IV) fluoride is a white solid with different reactivity and applications compared to this compound .

This compound is unique due to its high molecular weight and specific applications in the purification of titanium and the synthesis of specialized materials.

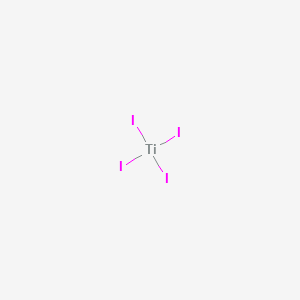

Eigenschaften

CAS-Nummer |

7720-83-4 |

|---|---|

Molekularformel |

I4Ti |

Molekulargewicht |

555.485 g/mol |

IUPAC-Name |

titanium(4+);tetraiodide |

InChI |

InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4 |

InChI-Schlüssel |

NLLZTRMHNHVXJJ-UHFFFAOYSA-J |

SMILES |

[Ti](I)(I)(I)I |

Kanonische SMILES |

[Ti+4].[I-].[I-].[I-].[I-] |

Key on ui other cas no. |

7720-83-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.